Methyl 4-methylhexa-3,5-dienoate

Description

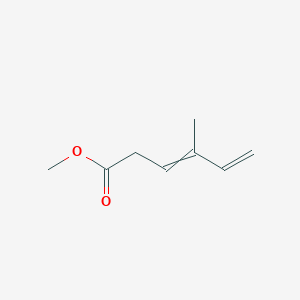

Methyl 4-methylhexa-3,5-dienoate is an α,β-unsaturated ester characterized by a conjugated diene system (positions 3 and 5) and a methyl substituent at the 4-position. Its structure, CH₂=C(COOMe)-CH(CH₃)-CH₂-CH₂, confers unique reactivity in organic synthesis, particularly in cycloadditions, enolate-mediated reactions, and as a precursor for bioactive molecules. The 4-methyl substituent likely enhances steric effects and modulates electronic properties compared to simpler analogs.

Properties

CAS No. |

141178-11-2 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl 4-methylhexa-3,5-dienoate |

InChI |

InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h4-5H,1,6H2,2-3H3 |

InChI Key |

FKDZFNOPFKSJHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC(=O)OC)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Methyl (E)-hexa-3,5-dienoate

- The (E)-configuration at the 3,5-diene may influence regioselectivity in cycloadditions.

- Synthesis: Prepared via enolate generation at -78°C using THF, followed by quenching with p-ABSA .

Methyl 6-methoxyhexa-3,5-dienoate

- Structure : CH₂=CH-COOCH₂-CH₂-OCH₃ (methoxy group at position 6).

- Positioned distally from the diene, the methoxy group may minimally affect conjugation but could alter substrate recognition in enzymatic or catalytic processes .

4'-Methoxymucidin

- Structure: Methyl (2Z,3E,5Z)-2-(methoxymethylidene)-6-(4-methoxyphenyl)-3-methylhexa-3,5-dienoate.

- Key Differences: Incorporates a methoxyphenyl group and methoxymethylidene substituent, increasing structural complexity (CheBI ID: 174750) . The aromatic ring enhances rigidity and may confer bioactivity, as seen in its association with disease models and environmental phenotypes .

Methyl 5,6-dimethylhepta-3,5-dienoate

- Structure : CH₂=C(COOCH₃)-CH(CH₃)-CH(CH₃)-CH₂-CH₂.

- Key Differences :

Tabulated Comparison of Key Properties

Research Findings and Implications

- Reactivity: The 4-methyl group in this compound likely slows enolate formation compared to Methyl (E)-hexa-3,5-dienoate due to steric effects .

- Material Science: Higher lipophilicity in Methyl 5,6-dimethylhepta-3,5-dienoate may favor applications in hydrophobic coatings or elastomers .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methylhexa-3,5-dienoate, and how can purity be validated?

- Methodology : The compound can be synthesized via acid-catalyzed esterification of 4-methylhexa-3,5-dienoic acid with methanol. Use concentrated sulfuric acid as a catalyst under reflux (60-80°C) for 4-6 hours. Monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, purify using vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via ¹H NMR (δ 5.8–6.2 ppm for conjugated diene protons) and GC-MS (m/z 140 for molecular ion peak) .

Q. How should researchers characterize the conjugated diene system in this compound?

- Methodology : Use UV-Vis spectroscopy to confirm conjugation (λmax ~220–250 nm for π→π* transitions). IR spectroscopy can identify ester carbonyl stretches (~1740 cm⁻¹) and C=C stretches (~1650 cm⁻¹). For stereochemical analysis, employ NOESY NMR to assess spatial proximity of substituents on the diene system .

Q. What are the stability considerations for storing this compound?

- Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation of the diene system. Monitor degradation via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase). Avoid exposure to light or moisture, as these can catalyze hydrolysis of the ester group .

Advanced Research Questions

Q. How can computational modeling predict reactivity in Diels-Alder reactions involving this compound?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze frontier molecular orbitals (HOMO-LUMO gaps) and regioselectivity. Compare with experimental results using dienophiles like maleic anhydride. Monitor reaction kinetics via in situ FTIR to validate computational predictions .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodology : For ambiguous NMR signals (e.g., overlapping diene protons), use 2D-COSY or HSQC to assign coupling patterns. Cross-reference with X-ray crystallography (if crystalline derivatives are available) to confirm bond lengths and angles, as demonstrated in analogous p-quinone methide structures .

Q. How does steric hindrance from the methyl group affect reaction pathways in organocatalytic applications?

- Methodology : Conduct kinetic studies using chiral organocatalysts (e.g., proline derivatives) under varying temperatures. Analyze enantiomeric excess via chiral HPLC or polarimetry . Compare turnover frequencies (TOFs) with less hindered analogs (e.g., ethyl hexa-3,5-dienoate) to quantify steric effects .

Q. What are the challenges in quantifying degradation products of this compound under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.